molecular formula C15H21N B14865300 6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane

6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane

Cat. No.: B14865300
M. Wt: 215.33 g/mol
InChI Key: ZBYNMQMYMKMTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural framework. The spiro[3.3]heptane core is a non-collinear benzene bioisostere, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane can be achieved through various methods. One common approach involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted to spiro[3.3]heptanes . Another method includes the addition of ketenes to activated or strained alkenes, followed by hydrolysis of intermediate vinamidinium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the cycloisomerization of enynes to form the spirocyclic core .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often facilitated by strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds.

Scientific Research Applications

6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane is unique due to its azaspiro structure, which imparts distinct chemical and biological properties. Its ability to mimic benzene rings while providing additional functionalization options makes it a valuable compound in various research fields.

Properties

IUPAC Name

6-methyl-2-(1-phenylethyl)-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12-8-15(9-12)10-16(11-15)13(2)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYNMQMYMKMTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1)CN(C2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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